molecular formula C13H13F2NO6 B13564273 6-{[(Tert-butoxy)carbonyl]amino}-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid

6-{[(Tert-butoxy)carbonyl]amino}-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid

Cat. No.: B13564273
M. Wt: 317.24 g/mol
InChI Key: ZPVMAWCZAKTSRX-UHFFFAOYSA-N
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Description

6-{[(Tert-butoxy)carbonyl]amino}-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid is a complex organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms, and a dioxaindane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Tert-butoxy)carbonyl]amino}-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid typically involves multiple steps, starting with the preparation of the dioxaindane core. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality during the synthesis. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-{[(Tert-butoxy)carbonyl]amino}-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-{[(Tert-butoxy)carbonyl]amino}-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[(Tert-butoxy)carbonyl]amino}-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical reactions. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[(Tert-butoxy)carbonyl]amino}-2-pyridinecarboxylic acid
  • 6-{(Tert-butoxy)carbonylamino}pyridine-3-carboxylic acid
  • (S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid

Uniqueness

6-{[(Tert-butoxy)carbonyl]amino}-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid is unique due to its dioxaindane core and the presence of two fluorine atoms, which confer distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13F2NO6

Molecular Weight

317.24 g/mol

IUPAC Name

2,2-difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzodioxole-4-carboxylic acid

InChI

InChI=1S/C13H13F2NO6/c1-12(2,3)22-11(19)16-6-4-7(10(17)18)9-8(5-6)20-13(14,15)21-9/h4-5H,1-3H3,(H,16,19)(H,17,18)

InChI Key

ZPVMAWCZAKTSRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)O

Origin of Product

United States

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